molecular formula C7H11NO2 B1388854 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 1169708-23-9

2-Azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B1388854
CAS No.: 1169708-23-9
M. Wt: 141.17 g/mol
InChI Key: GZNUHXSVDHMLBD-UHFFFAOYSA-N
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Description

2-Azabicyclo[3.1.1]heptane-1-carboxylic acid is a conformationally constrained bicyclic α-amino acid featuring a nitrogen atom at the bridgehead position. Its structure comprises a bicyclo[3.1.1]heptane framework, which distinguishes it from classical norbornane-derived analogs (e.g., bicyclo[2.2.1]heptane systems). This compound has gained attention in medicinal chemistry and peptidomimetic design due to its ability to restrict peptide backbone flexibility, thereby enhancing target selectivity and metabolic stability . Derivatives such as methyl esters and Boc-protected variants (e.g., methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride) are commonly used intermediates in drug discovery .

Properties

IUPAC Name

2-azabicyclo[3.1.1]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6(10)7-3-5(4-7)1-2-8-7/h5,8H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNUHXSVDHMLBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CC1C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid can be achieved through various methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective in producing the desired bicyclic structure with high yield . Another method involves the use of palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated derivatives of the compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity and yield, as well as the availability of starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions: 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its properties or to create derivatives for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents employed in the reduction of this compound.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound, creating halogenated derivatives.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2-Azabicyclo[31

Mechanism of Action

The mechanism of action of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Table 1: Key Structural Features of Bicyclic α-Amino Acids

Compound Name Bicyclic Framework Nitrogen Position Key Conformational Properties Applications
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid [3.1.1] Bridgehead High rigidity; distinct bond angles vs. proline Orexin receptor antagonists
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid (Abh) [2.2.1] Position 2 Pyrrolidine-like ring; bond angles differ from proline Peptidomimetics
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid [2.2.1] Position 7 Pyramidalized nitrogen; bond angles closer to proline Peptide models
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [3.2.0] Position 1 Contains sulfur; altered electronic properties Antibiotic intermediates

Key Observations :

  • The [3.1.1] framework in the target compound provides greater steric hindrance and rigidity compared to [2.2.1] systems, influencing receptor binding specificity .

Key Observations :

  • The synthesis of [3.1.1] derivatives often requires specialized dearomative approaches, whereas [2.2.1] analogs benefit from established norbornane chemistry .
  • Commercial availability varies significantly, with [2.2.1] compounds being more accessible due to their longer research history .

Pharmacological and Physicochemical Properties

Table 3: Pharmacological and Stability Data

Compound Name Solubility/Stability Biological Activity
This compound Requires 2–8°C storage Orexin receptor antagonism (e.g., WO2019081939A1)
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid Stable at RT Proline mimic in collagen-like peptides
Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate Hydrochloride salt enhances solubility Intermediate for CNS-targeting drugs

Key Observations :

  • The hydrochloride salt form of [3.1.1] derivatives improves solubility, critical for in vivo studies .
  • [2.2.1] analogs exhibit better thermal stability, facilitating storage and handling .

Biological Activity

2-Azabicyclo[3.1.1]heptane-1-carboxylic acid (also known as 3-azabicyclo[3.1.1]heptane-1-carboxylic acid) is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound serves as a valuable scaffold for drug design and development, particularly in the context of neuropharmacology.

The primary biological activity of this compound is its role as an agonist of orexin 2 receptors . This interaction can lead to increased arousal and wakefulness, making it a candidate for therapeutic applications in sleep disorders and other conditions related to energy balance and alertness.

Target Interaction

  • Target Receptors : Orexin 2 receptors
  • Mode of Action : Agonistic activity, stimulating receptor pathways associated with wakefulness and arousal.

This compound interacts with various enzymes and proteins, influencing their activity and function. Notably, it has been shown to:

  • Modulate enzyme activity involved in amino acid metabolism.
  • Bind to active sites of enzymes, potentially acting as an inhibitor or modulator.
  • Influence cellular signaling pathways, gene expression, and metabolism.

Cellular Effects

The cellular effects of this compound are profound:

  • Cell Signaling : Alters signaling pathways related to growth and differentiation.
  • Gene Expression : Modulates gene expression profiles through interactions with transcription factors.
  • Metabolic Activity : Affects the flux of metabolites by interacting with metabolic enzymes.

Temporal Effects in Laboratory Settings

In laboratory studies, the stability and degradation of this compound are crucial for its long-term effects on cellular functions:

  • Stability : Remains stable under specific conditions but may degrade over time.
  • Long-Term Exposure : Changes in cellular function, including alterations in cell viability and metabolic activity, have been observed with prolonged exposure.

Research Applications

The compound has diverse applications across various fields:

  • Chemistry : Serves as a scaffold for synthesizing complex molecules and bioisosteres for drug development.
  • Biology : Used in enzyme interaction studies and as a ligand in binding assays.
  • Industry : Functions as a building block for chemical intermediates in pharmaceutical synthesis.

Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
BenchChem AnalysisDemonstrated interactions with orexin receptors leading to increased arousal.
Synthesis ResearchDeveloped scalable synthesis methods for derivatives useful in peptide engineering .
Pharmacological EvaluationInvestigated the compound's potential in treating sleep disorders due to its orexin receptor agonism .

Q & A

Q. What are the established synthetic routes for 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid, and what are their key reaction conditions?

The synthesis of this bicyclic compound typically involves multi-step processes, including:

  • Diels-Alder reactions to construct the bicyclic framework, followed by carboxylation to introduce the carboxylic acid group.
  • Protection/deprotection strategies (e.g., tert-butoxycarbonyl [Boc] groups) to stabilize intermediates during synthesis .
  • Chiral resolution techniques (e.g., enzymatic resolution or chiral chromatography) to ensure enantiomeric purity, as demonstrated in gram-scale syntheses achieving >95% purity .
    Key reaction conditions include optimized temperatures (e.g., 0–25°C for cyclization steps) and solvent systems like dichloromethane or THF to enhance yield and selectivity .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

Stereochemical assignment relies on:

  • Nuclear Magnetic Resonance (NMR) : Coupling constants (e.g., JJ-values in 1H^1H NMR) and nuclear Overhauser effect (NOE) correlations help assign relative configurations. For example, axial-equatorial proton couplings in bicyclic systems provide structural clues .
  • X-ray crystallography : Definitive absolute configuration determination, as applied to derivatives like (1S,3R,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid, confirming rigid bicyclic conformations .
  • Polarimetry : Specific optical rotation measurements validate enantiopurity post-synthesis .

Q. What storage and handling protocols are recommended for this compound to ensure stability?

  • Storage : Maintain at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent oxidation or moisture absorption .
  • Transport : Use ice packs to stabilize temperature-sensitive batches during shipping .
  • Handling : Conduct reactions under nitrogen/argon atmosphere in anhydrous solvents (e.g., THF or DMF) to minimize degradation .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound in large-scale production?

Scalable synthesis requires:

  • Continuous flow chemistry : Enhances reaction control and reduces side products, as demonstrated in multi-gram syntheses of related azabicyclo compounds .
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve step efficiency, with yields increasing from 60% to 85% after iterative optimization .
  • Purification techniques : Flash chromatography or recrystallization in ethanol/water mixtures achieves >99% purity, critical for pharmacological studies .

Q. How can contradictions between computational predictions and experimental binding data for derivatives be resolved?

Systematic approaches include:

  • Solvent effect modeling : Adjust computational docking parameters to account for solvation (e.g., explicit water molecules in molecular dynamics simulations) .
  • Protonation state validation : Use potentiometric titrations to determine the dominant ionization state of the carboxylic acid group at physiological pH, ensuring alignment with docking studies .
  • Mutagenesis studies : Replace key residues in target proteins (e.g., enzyme active sites) to test predicted binding interactions experimentally .

Q. What strategies enable functionalization of the bicyclic core for targeted bioactivity in drug discovery?

Functionalization methodologies include:

  • Amide coupling : Introduce pharmacophores (e.g., benzyloxycarbonyl groups) at the carboxylic acid position to enhance receptor affinity, as seen in anticancer derivatives .
  • Bioisosteric replacement : Substitute the bicyclic core for aromatic rings to improve metabolic stability, leveraging its rigid structure to mimic meta-substituted arenes .
  • Click chemistry : Azide-alkyne cycloadditions add substituents (e.g., triazole rings) to modulate solubility and target selectivity .

Q. Key Challenges & Future Directions

  • Stereochemical complexity : Developing asymmetric catalysis methods to streamline enantioselective synthesis .
  • Biological target selectivity : Designing derivatives with reduced off-target effects via structure-activity relationship (SAR) studies .
  • Data reproducibility : Standardizing analytical protocols (e.g., NMR referencing) across labs to resolve conflicting bioactivity reports .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid
Reactant of Route 2
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid

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